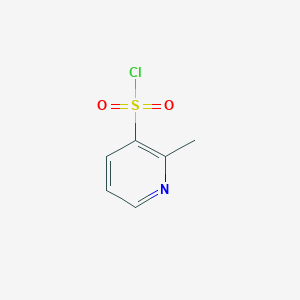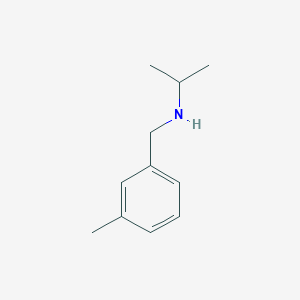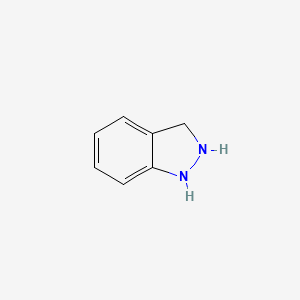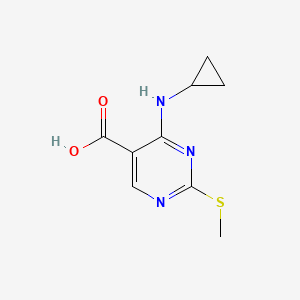![molecular formula C12H14BrNO4 B1603722 tert-Butyl-(5-Bromobenzo[d][1,3]dioxol-4-yl)carbaminsäureester CAS No. 401811-77-6](/img/structure/B1603722.png)
tert-Butyl-(5-Bromobenzo[d][1,3]dioxol-4-yl)carbaminsäureester
Übersicht
Beschreibung
“tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate” is a chemical compound with the CAS Number: 401811-77-6. It has a molecular weight of 316.15 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H14BrNO4/c1-12(2,3)18-11(15)14-9-7(13)4-5-8-10(9)17-6-16-8/h4-5H,6H2,1-3H3,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung wird bei der Synthese von Pharmazeutika verwendet, da sie als Vorstufe bei der Bildung verschiedener Medikamente dient. Ihre Struktur eignet sich für Modifikationen, die zur Entwicklung von Medikamenten mit potenziellen antibakteriellen, antimykobakteriellen und entzündungshemmenden Eigenschaften führen können .
Nanotechnologie
Die Derivate der Verbindung könnten bei der Herstellung von Nanobauteilen oder Sensoren verwendet werden, wobei ihre chemischen Eigenschaften genutzt werden, um mit anderen Nanomaterialien oder biologischen Einheiten zu interagieren.
Jeder Anwendungsbereich nutzt die einzigartige chemische Struktur und Reaktivität der Verbindung, was ihre Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung unterstreicht. Die Fähigkeit der Verbindung, an verschiedenen chemischen Reaktionen teilzunehmen, macht sie zu einem wertvollen Werkzeug in verschiedenen Disziplinen. Die angegebenen Anwendungen basieren auf den potenziellen Verwendungen der Verbindung und den allgemeinen Rollen, die ähnliche Verbindungen in diesen Bereichen spielen. Für spezifische Forschungsstudien oder experimentelle Daten wäre die Konsultation von begutachteten wissenschaftlichen Publikationen erforderlich .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .
Wirkmechanismus
Mode of Action
Compounds with similar structures have been reported to exhibit antitumor activities .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Result of Action
Compounds with similar structures have been reported to exhibit growth inhibition properties in various cancer cell lines .
Action Environment
The compound is recommended to be stored in a dry environment at 2-8°c .
Biochemische Analyse
Biochemical Properties
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that it can induce apoptosis in certain cancer cell lines, thereby highlighting its potential as an antitumor agent . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in changes in cellular function and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including prolonged inhibition of enzyme activity .
Dosage Effects in Animal Models
The effects of tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects, such as antitumor activity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes . Threshold effects are often noted, where a specific dosage level is required to achieve the desired biochemical response .
Metabolic Pathways
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to alterations in the production and utilization of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of the compound are essential for its biochemical activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromo-1,3-benzodioxol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)14-9-7(13)4-5-8-10(9)17-6-16-8/h4-5H,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDLHOQJZIIQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC2=C1OCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620342 | |
| Record name | tert-Butyl (5-bromo-2H-1,3-benzodioxol-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401811-77-6 | |
| Record name | tert-Butyl (5-bromo-2H-1,3-benzodioxol-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


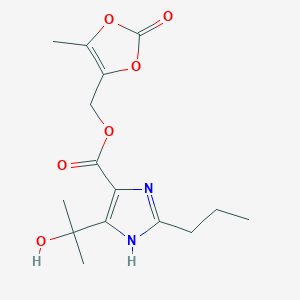
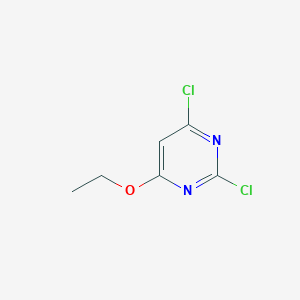
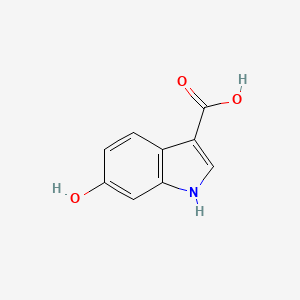
![6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid](/img/structure/B1603644.png)



